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Compound of Interest

Compound Name: 7-Fluoro-2-methylquinoline

Cat. No.: B075012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-methylquinoline is a fluorinated heterocyclic compound belonging to the quinoline

class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry,

forming the core of numerous synthetic compounds with a wide array of biological activities.

The introduction of a fluorine atom, as in 7-Fluoro-2-methylquinoline, can significantly

modulate the physicochemical and pharmacological properties of the parent molecule,

including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] While

specific biological activity data for 7-Fluoro-2-methylquinoline is limited in publicly available

literature, its structural similarity to other biologically active quinoline derivatives suggests its

potential as a valuable building block in drug discovery and development, particularly in the

areas of oncology and infectious diseases.[2][3]

These application notes provide a guide for researchers interested in exploring the medicinal

chemistry applications of 7-Fluoro-2-methylquinoline. Due to the scarcity of direct

experimental data for this specific compound, the protocols and data presented herein are

representative examples derived from studies on structurally related fluorinated quinoline

analogs. Researchers are advised to use these as a starting point and to generate their own

experimental data for 7-Fluoro-2-methylquinoline.
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Based on the known biological activities of structurally similar quinoline derivatives, 7-Fluoro-2-
methylquinoline holds potential for investigation in the following areas:

Anticancer Activity: Quinolines substituted at the C-2 position have demonstrated notable

anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and

leukemia.[2] The mechanisms of action for these compounds are diverse and can include the

inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.[4]

Antibacterial Activity: The fluoroquinolone class of antibiotics, which feature a fluorinated

quinoline core, are potent antibacterial agents.[5][6] While 7-Fluoro-2-methylquinoline is

not a classic fluoroquinolone, its core structure suggests potential for antibacterial activity

that warrants investigation.

Antifungal Activity: Certain fluorinated quinoline analogs have exhibited promising antifungal

properties.[7]

Antimalarial Activity: The quinoline ring is a cornerstone of several antimalarial drugs, and

structure-activity relationship studies have explored various substitutions to enhance efficacy.

[8][9]

Quantitative Data from Structurally Related
Compounds
The following tables summarize representative quantitative data for anticancer and

antibacterial activities of various substituted quinoline derivatives. This information is intended

to provide a comparative context for the potential efficacy of 7-Fluoro-2-methylquinoline.

Table 1: Representative Anticancer Activity of Substituted Quinoline Derivatives
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Compound/Analog Cancer Cell Line IC50 (µM) Reference

2-Arylquinoline

Derivative 13
HeLa (Cervical) 8.3 [10]

4-Acetamido-2-

methyl-1,2,3,4-

tetrahydroquinoline 18

HeLa (Cervical) 13.15 [10]

2-(3,4-

Methylenedioxyphenyl

)quinoline 12

PC3 (Prostate) 31.37 [10]

Ofloxacin Derivative

(VIb)
MDA-MB-468 (Breast) 0.41 [4]

Ofloxacin Derivative

(VIb)
MCF-7 (Breast) 0.42 [4]

Moxifloxacin

Derivative (IIIf)
SNB-75 (CNS) 1.43 [4]

Moxifloxacin

Derivative (IIIf)
MDA-MB-468 (Breast) 1.63 [4]

Table 2: Representative Antibacterial Activity of Substituted Quinoline Derivatives
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Compound/Analog Bacterial Strain MIC (µg/mL) Reference

Quinoline-2-one

Derivative 6c
MRSA 0.75 [11]

Quinoline-2-one

Derivative 6c
VRE 0.75 [11]

Quinoline-2-one

Derivative 6c
MRSE 2.50 [11]

Co(II) Fluoroquinoline

Complex
S. aureus 2.4 [12]

Zn(II) Fluoroquinoline

Complex
E. coli 0.20 [12]

Experimental Protocols
The following are detailed, representative protocols for assessing the potential anticancer and

antibacterial activities of 7-Fluoro-2-methylquinoline.

Anticancer Activity Screening
1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.

Materials:

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

7-Fluoro-2-methylquinoline (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)
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DMSO (for formazan solubilization)

Microplate reader

Protocol:

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per

well and allow them to adhere overnight.[13]

Compound Treatment: Treat the cells with various concentrations of 7-Fluoro-2-
methylquinoline (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control

(DMSO).[14]

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 3-4 hours.[14]

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.[14]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

MTT Assay Workflow

Seed Cancer Cells
in 96-well Plate

Treat with
7-Fluoro-2-methylquinoline

Incubate for
48-72 hours Add MTT Reagent Incubate for 3-4 hours Solubilize Formazan

with DMSO
Measure Absorbance

at 570 nm Calculate IC50 Value
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MTT Assay Workflow for Cytotoxicity Screening.

Antibacterial Activity Screening
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
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This method determines the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism.

Materials:

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

7-Fluoro-2-methylquinoline (dissolved in a suitable solvent like DMSO)

Bacterial inoculum standardized to 0.5 McFarland

Protocol:

Compound Dilution: Prepare serial two-fold dilutions of 7-Fluoro-2-methylquinoline in

MHB in the wells of a 96-well plate.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in

the test wells.

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

Include a positive control (bacteria and broth) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible turbidity.
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MIC Assay Workflow
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Workflow for Determining Minimum Inhibitory Concentration.

Hypothetical Signaling Pathway Modulation
While the specific molecular targets of 7-Fluoro-2-methylquinoline are unknown, many

quinoline-based anticancer agents are known to inhibit protein kinases involved in cell

proliferation and survival signaling pathways. A hypothetical mechanism of action could involve

the inhibition of a key receptor tyrosine kinase (RTK).
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Hypothetical Kinase Inhibition Pathway
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Hypothetical Inhibition of an RTK Signaling Pathway.
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Disclaimer: The information provided in these application notes is for research purposes only.

The experimental protocols are representative and may require optimization for specific

experimental conditions and cell lines. The quantitative data is illustrative and derived from

structurally related compounds due to the lack of specific data for 7-Fluoro-2-
methylquinoline. All laboratory work should be conducted in accordance with institutional

safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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